molecular formula C5H6BrNO2 B174148 3-Bromo-5-(2-hydroxyethyl)isoxazole CAS No. 105175-00-6

3-Bromo-5-(2-hydroxyethyl)isoxazole

Cat. No. B174148
M. Wt: 192.01 g/mol
InChI Key: DNJLIZMLXUFWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-hydroxyethyl)isoxazole is a chemical compound with the empirical formula C5H6BrNO2 . It has a molecular weight of 192.01 and is typically found in solid form . This compound is used for the preparation and optimization of N-(2-Benzoylphenyl)-L-tyrosine analogs as PPARγ agonists .


Molecular Structure Analysis

The SMILES string for 3-Bromo-5-(2-hydroxyethyl)isoxazole is OCCC1=CC(Br)=NO1 . The InChI is 1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 .


Physical And Chemical Properties Analysis

3-Bromo-5-(2-hydroxyethyl)isoxazole is a solid compound . Its molecular weight is 192.01 , and its empirical formula is C5H6BrNO2 .

Scientific Research Applications

Application in Drug Discovery

  • Field : Medicinal Chemistry
  • Summary : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . “3-Bromo-5-(2-hydroxyethyl)isoxazole” is a type of isoxazole that can be used in the synthesis of these drugs .
  • Methods : Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
  • Results : The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules accelerates the drug discovery programme .

Application as PPARγ Agonists

  • Field : Biochemistry
  • Summary : “3-Bromo-5-isoxazoleethanol” is a useful compound for the preparation and optimization of N-(2-Benzoylphenyl)-L-tyrosine analogs as PPARγ agonists .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Application in Cancer Research

  • Field : Oncology
  • Summary : In a study, 3-bromo-isoxazoline derivatives were specifically designed to bind and inhibit GAPDH activity, in pancreatic ductal-adenocarcinoma cells .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJLIZMLXUFWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549890
Record name 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-hydroxyethyl)isoxazole

CAS RN

105175-00-6
Record name 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.